An In-Depth Technical Guide to 5-Fluoro-2-adamantanone: A Novel Building Block for Medicinal Chemistry
An In-Depth Technical Guide to 5-Fluoro-2-adamantanone: A Novel Building Block for Medicinal Chemistry
Abstract
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that imparts favorable pharmacokinetic properties to drug candidates.[1][2] This guide delves into the chemical properties, structure, and potential applications of a specific, yet under-documented derivative: 5-Fluoro-2-adamantanone. Due to the limited direct literature on this exact molecule, this document synthesizes information from analogous compounds—primarily 2-adamantanone and its 5-substituted derivatives—along with established principles of fluorine chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its theoretical properties, propose a viable synthetic route, predict its spectroscopic signature, and discuss its potential as a valuable building block in the design of next-generation therapeutics.
Introduction to the Adamantane Scaffold and the Role of Fluorine
Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery.[3] Its unique lipophilic and metabolically stable cage-like structure has made it a "privileged scaffold" in drug design.[1] The incorporation of an adamantane moiety can significantly enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
The strategic introduction of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[5][6] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can lead to:
-
Enhanced Metabolic Stability: Blocking sites prone to oxidative metabolism.[7]
-
Increased Binding Affinity: Through favorable electrostatic interactions with target proteins.[5]
-
Modulated Lipophilicity and Permeability: Fine-tuning the ability of a drug to cross biological membranes.[7][8]
-
Altered pKa: Influencing the ionization state of nearby functional groups.[6]
The combination of the rigid adamantane core with the unique electronic properties of fluorine in 5-Fluoro-2-adamantanone presents a compelling, albeit largely unexplored, scaffold for innovative drug design.
Molecular Structure and Physicochemical Properties
5-Fluoro-2-adamantanone (CAS Number 41171-83-9) is a disubstituted adamantane derivative featuring a ketone at the C2 position and a fluorine atom at one of the tertiary bridgehead positions (C5).[9] This substitution pattern breaks the high symmetry of the parent adamantane cage, leading to a chiral molecule.
Caption: 2D representation of 5-Fluoro-2-adamantanone highlighting the ketone and fluorine functional groups.
Physicochemical Data Summary
Direct experimental data for 5-Fluoro-2-adamantanone is not widely available. The following table provides its molecular formula and weight, along with a comparison to related, well-characterized adamantane derivatives to allow for informed estimations of its properties.[9][10][11][12]
| Property | 5-Fluoro-2-adamantanone | 2-Adamantanone (Parent) | 5-Hydroxy-2-adamantanone | 5-Chloro-2-adamantanone |
| CAS Number | 41171-83-9 | 700-58-3 | 20098-14-0 | 20098-17-3 |
| Molecular Formula | C₁₀H₁₃FO | C₁₀H₁₄O | C₁₀H₁₄O₂ | C₁₀H₁₃ClO |
| Molecular Weight | 168.21 g/mol | 150.22 g/mol | 166.22 g/mol | 184.66 g/mol |
| Appearance | White to off-white solid (Predicted) | White crystalline powder | Solid | Solid |
| Melting Point | Not reported | ~258-260 °C | >300 °C | ~196-202 °C |
| Solubility | Soluble in organic solvents (Predicted) | Soluble in nonpolar organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 5-Fluoro-2-adamantanone is via the fluorination of a readily available precursor, 5-hydroxy-2-adamantanone.[13] This transformation can be achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST), which is effective for converting secondary alcohols to alkyl fluorides.
Caption: Proposed synthetic workflow for 5-Fluoro-2-adamantanone from 5-hydroxy-2-adamantanone.
Exemplary Experimental Protocol: Synthesis via DAST Fluorination
Causality and Self-Validation: This protocol is based on established procedures for DAST-mediated fluorination of alcohols.[14] The choice of an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) is critical to prevent the decomposition of DAST by water. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation. The aqueous work-up is designed to quench any unreacted DAST and separate the organic product. Purification by column chromatography is a standard and reliable method for isolating the target compound from any potential elimination byproducts or unreacted starting material.
-
Reaction Setup: A solution of 5-hydroxy-2-adamantanone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST, 1.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. The mixture is stirred for 1 hour.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 5-Fluoro-2-adamantanone.
Chemical Reactivity Profile
The reactivity of 5-Fluoro-2-adamantanone is dominated by its ketone functionality, though influenced by the electron-withdrawing nature of the fluorine atom.
-
Nucleophilic Addition to the Carbonyl: The ketone can undergo a variety of nucleophilic additions. However, the electrophilicity of the carbonyl carbon is enhanced by the inductive effect of the distal fluorine atom, potentially increasing its reactivity towards nucleophiles compared to the parent 2-adamantanone.[15] Such reactions include:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding 5-fluoro-2-adamantanol.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents can be used to introduce alkyl, aryl, or other organic moieties at the C2 position.[16]
-
Wittig Reaction: Conversion of the carbonyl to an alkene is feasible using phosphorus ylides.[16]
-
-
Reactions at the α-Carbon: Enolate formation at the C1 and C3 positions allows for α-functionalization, although this may be less favorable compared to less sterically hindered ketones.
-
Stability: The adamantane cage itself is highly stable. The C-F bond is exceptionally strong, rendering the fluorine substituent largely inert to substitution reactions.
Predicted Spectroscopic Characterization
A combination of NMR, IR, and Mass Spectrometry would be essential for the unambiguous structural confirmation of 5-Fluoro-2-adamantanone.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most diagnostic technique. A single resonance is expected, likely a broad multiplet due to coupling with the nearby protons on the adamantane cage. The chemical shift will be characteristic of a tertiary alkyl fluoride.[18][19]
-
¹³C NMR: The spectrum will show 10 distinct signals due to the lack of symmetry. The carbonyl carbon (C2) will appear significantly downfield (~210-220 ppm). The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 180-200 Hz) and a downfield shift compared to the equivalent carbon in 2-adamantanone. Other carbons will show smaller two- and three-bond C-F couplings.[14]
-
¹H NMR: The spectrum will be complex due to the rigid, polycyclic structure and the presence of diastereotopic protons. Protons on carbons adjacent to the fluorine and the ketone will be the most deshielded. H-F coupling constants will be observable for protons two or three bonds away from the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show two key characteristic absorption bands:
-
A strong, sharp absorption for the C=O stretch of the ketone, typically in the range of 1715-1730 cm⁻¹.
-
A strong absorption for the C-F stretch , typically in the range of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of C₁₀H₁₃FO.[20]
-
Fragmentation Pattern: The fragmentation of the adamantane cage is complex. Common fragmentation pathways for 5-substituted 2-adamantanones involve the loss of the substituent and subsequent rearrangements of the cage.[21][22] Key fragments might include [M-F]⁺ (m/z 149) and fragments arising from the cleavage of the polycyclic system.
Potential Applications in Drug Discovery and Development
The unique structural and electronic features of 5-Fluoro-2-adamantanone make it a promising scaffold for medicinal chemistry. Its utility lies in its role as a versatile building block for creating more complex molecules with tailored pharmacological profiles.
Caption: Role of 5-Fluoro-2-adamantanone as a starting material in a drug discovery workflow.
Rationale for Application:
-
Scaffold for CNS-active Agents: Adamantane derivatives like Memantine are well-known NMDA receptor antagonists used in the treatment of Alzheimer's disease.[1] The introduction of fluorine can modulate lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for CNS drugs.[23]
-
Antiviral Agents: Amantadine and Rimantadine are classic examples of adamantane-based antiviral drugs.[3] Fluorine substitution could be explored to overcome resistance mechanisms or improve the safety profile of new antiviral candidates.
-
Enzyme Inhibitors: The rigid adamantane scaffold is excellent for orienting functional groups into the active sites of enzymes.[3] 5-Fluoro-2-adamantanone can be elaborated into derivatives targeting enzymes like dipeptidyl peptidase-4 (DPP-4) or soluble epoxide hydrolase (sEH), where the fluorine atom could form key interactions to enhance binding affinity.[24]
-
Metabolic Stability: The C-F bond can block sites of metabolism. By incorporating this moiety, drug developers can design compounds with longer half-lives and improved pharmacokinetic profiles.[4]
Safety and Handling
As a novel chemical compound with limited toxicological data, 5-Fluoro-2-adamantanone should be handled with care in a laboratory setting. General precautions based on the safety profiles of related compounds like 2-adamantanone and other fluorinated organics should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
5-Fluoro-2-adamantanone stands as a promising yet underexplored building block at the intersection of adamantane and fluorine chemistry. While direct experimental data remains scarce, a comprehensive analysis based on the well-documented chemistry of its analogues provides a solid foundation for its investigation. Its predicted chemical properties, a plausible synthetic route via fluorination of 5-hydroxy-2-adamantanone, and its expected reactivity make it an accessible target for synthetic chemists. The strategic placement of a fluorine atom on the rigid adamantane core offers a compelling tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. This technical guide serves as a foundational resource to stimulate and support further research into the synthesis and application of this novel scaffold in the pursuit of innovative therapeutics.
References
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389–4405. [Link]
-
Alcaro, S., Artese, A., & Ortuso, F. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 28(4), 367-378. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Pike, V. W. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 982. [Link]
-
PapersFlow. (2026, February 15). Fluorine in Medicinal Chemistry Research Guide. PapersFlow. [Link]
-
Priebbenow, D. L., Pilkington, R. L., Hearn, K. N., & Polyzos, A. (2021). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Letters, 23(8), 2783–2789. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]
-
The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021). ResearchGate. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Shtyrlin, N. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Scientific Reports, 13(1), 20177. [Link]
-
Martínez, R., et al. (1997). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. ResearchGate. [Link]
-
(E)-5-(4-FLUOROPHENYL)-2-FLUOROADAMANTANE. (n.d.). SpectraBase. Retrieved March 10, 2026, from [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. (2000). ResearchGate. [Link]
-
1-Fluoroadamantane. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
-
Soininen, T., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 9(1), 4442. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]
-
Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. (2025). ChemRxiv. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved March 10, 2026, from [Link]
-
How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved March 10, 2026, from [Link]
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(43), 19020-19025. [Link]
-
4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. (n.d.). Organic Syntheses Procedure. Retrieved March 10, 2026, from [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2014). PMC. [Link]
-
Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.). ResearchGate. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. papersflow.ai [papersflow.ai]
- 9. synchem.de [synchem.de]
- 10. CAS 700-58-3: Adamantanone | CymitQuimica [cymitquimica.com]
- 11. 5-Hydroxy-2-adamantanone, 1 g, CAS No. 20098-14-0 | Adamantanes and Derivatives | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 12. CAS 20098-17-3: 5-Chloro-2-adamantanone | CymitQuimica [cymitquimica.com]
- 13. 5-羟基-2-金刚烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. tutorchase.com [tutorchase.com]
- 21. researchgate.net [researchgate.net]
- 22. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
